molecular formula C17H23N7 B2873426 6-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine CAS No. 2415488-50-3

6-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine

Cat. No.: B2873426
CAS No.: 2415488-50-3
M. Wt: 325.42
InChI Key: XDMPNGWOUDGKPE-UHFFFAOYSA-N
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Description

6-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine is a complex organic compound that features a pyridazine ring substituted with a piperazine moiety, which is further substituted with a cyclopropylpyrimidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine typically involves multi-step organic reactionsKey steps may include nucleophilic substitution reactions, cyclization, and amination reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

6-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include m-CPBA for oxidation, LiAlH4 for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the pyridazine or piperazine rings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine is unique due to its specific combination of a pyridazine ring with a piperazine moiety and a cyclopropylpyrimidine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

6-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N7/c1-22(2)15-5-6-16(21-20-15)24-11-9-23(10-12-24)14-7-8-18-17(19-14)13-3-4-13/h5-8,13H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMPNGWOUDGKPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(C=C1)N2CCN(CC2)C3=NC(=NC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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